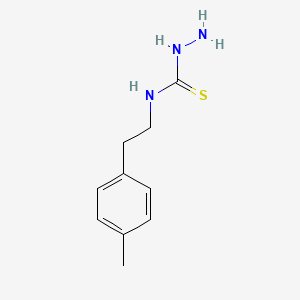

4-(4-Methylphenethyl)-3-thiosemicarbazide

Description

Properties

IUPAC Name |

1-amino-3-[2-(4-methylphenyl)ethyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-8-2-4-9(5-3-8)6-7-12-10(14)13-11/h2-5H,6-7,11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOCYSPVVMXDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374977 | |

| Record name | 4-(4-Methylphenethyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-75-3 | |

| Record name | N-[2-(4-Methylphenyl)ethyl]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenethyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Methylphenethyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound 4-(4-Methylphenethyl)-3-thiosemicarbazide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of new thiosemicarbazide derivatives as potential therapeutic agents.

Introduction

Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems.[1] Derivatives of thiosemicarbazide have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The structural motif of 4-(4-Methylphenethyl)-3-thiosemicarbazide, featuring a substituted phenethyl group, presents an interesting candidate for biological evaluation, potentially offering unique interactions with cellular targets.

This guide details a plausible synthetic route for 4-(4-Methylphenethyl)-3-thiosemicarbazide, outlines its comprehensive characterization using modern analytical techniques, and explores its potential biological activities with a focus on tyrosinase inhibition and anticancer effects.

Synthesis

The synthesis of 4-(4-Methylphenethyl)-3-thiosemicarbazide can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 4-methylphenethyl isothiocyanate, followed by its reaction with hydrazine hydrate.

Synthesis of 4-Methylphenethyl isothiocyanate

The precursor, 4-methylphenethyl isothiocyanate, can be synthesized from 4-methylphenethylamine. A common method for the preparation of isothiocyanates from primary amines involves the use of carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[5][6]

Experimental Protocol:

-

To a solution of 4-methylphenethylamine (1 equivalent) and triethylamine (2 equivalents) in a suitable solvent such as dichloromethane, add carbon disulfide (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete, as monitored by thin-layer chromatography (TLC).

-

To the reaction mixture, add a desulfurizing agent such as tosyl chloride (1.1 equivalents) and continue stirring at room temperature for an additional 1-2 hours.

-

Upon completion of the reaction, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-methylphenethyl isothiocyanate.

Synthesis of 4-(4-Methylphenethyl)-3-thiosemicarbazide

The final compound is synthesized by the nucleophilic addition of hydrazine hydrate to the isothiocyanate intermediate.[7][8]

Experimental Protocol:

-

Dissolve 4-methylphenethyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or propanol.[7]

-

To this stirring solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.[7]

-

Continue stirring the reaction mixture at room temperature for 1-3 hours. The formation of a white precipitate indicates the product is forming.[7]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the precipitated solid and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 4-(4-Methylphenethyl)-3-thiosemicarbazide.

Logical Workflow for Synthesis

References

- 1. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]

- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Thiosemicarbazides

Disclaimer: Extensive research reveals a significant lack of specific data in the public domain regarding the mechanism of action for 4-(4-Methylphenethyl)-3-thiosemicarbazide. Therefore, this guide provides a comprehensive overview of the well-documented mechanisms of action for the broader class of thiosemicarbazide and thiosemicarbazone derivatives, which exhibit a wide range of biological activities. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Thiosemicarbazides are a versatile class of compounds characterized by a thiourea group linked to a hydrazine moiety. Their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, antibacterial, and antifungal activities.[1][2][3][4]

Core Mechanisms of Action

The biological activity of thiosemicarbazides and their derivatives is often attributed to their ability to chelate metal ions, inhibit key enzymes, and induce cellular stress pathways.

1. Enzyme Inhibition:

A primary mechanism of action for many thiosemicarbazide derivatives is the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation.

-

Tyrosinase Inhibition: Certain 4-arylthiosemicarbazides have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis and a potential target in the treatment of hyperpigmentation disorders and certain pathogens like Toxoplasma gondii.[5] The thiosemicarbazide scaffold is believed to disrupt tyrosine metabolism within these organisms by targeting the tyrosinase enzyme.[5]

-

Monoamine Oxidase (MAO) Inhibition: Some thiosemicarbazide derivatives act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters.[6] This inhibitory activity makes them potential candidates for the treatment of neurodegenerative diseases.[6]

-

Topoisomerase IIα Inhibition: In the context of anticancer activity, some thiosemicarbazide derivatives have been proposed to target topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation.[7]

2. Induction of Apoptosis in Cancer Cells:

A significant body of research points to the ability of thiosemicarbazones to induce programmed cell death (apoptosis) in various cancer cell lines.[4] This is a key mechanism behind their anticancer properties. While the precise signaling pathways can vary depending on the specific compound and cell type, common elements include:

-

Generation of Reactive Oxygen Species (ROS): Thiosemicarbazones can induce oxidative stress within cancer cells, leading to the accumulation of ROS. This, in turn, can trigger downstream apoptotic signaling.

-

Mitochondrial Dysfunction: The induction of ROS can lead to the disruption of the mitochondrial membrane potential, releasing pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.

3. Metal Chelation:

The thiosemicarbazide moiety is an excellent chelator of transition metal ions, such as iron, copper, and zinc. This property is integral to their biological activity. By sequestering essential metal ions, these compounds can disrupt vital cellular processes that depend on these metals as cofactors for enzymatic reactions. For instance, di-pyridyl-thiosemicarbazone (DpT) class of metal chelators has shown promise in cancer therapy.[8]

Quantitative Data on Biological Activity

The following table summarizes the cytotoxic activity of various thiosemicarbazone derivatives against different cancer cell lines, as reported in the literature.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 3b | C6 glioma | 10.59 | [9] |

| 3c | C6 glioma | 9.08 | [9] |

| 3f | C6 glioma | >10.59 | [9] |

| 3g | C6 glioma | >10.59 | [9] |

| 3m | C6 glioma | 9.08 | [9] |

| Imatinib (Control) | C6 glioma | 11.68 | [9] |

| 3b | MCF7 breast cancer | 7.02 | [9] |

| 3d | MCF7 breast cancer | >7.02 | [9] |

| 3f | MCF7 breast cancer | >7.02 | [9] |

| 3g | MCF7 breast cancer | >7.02 | [9] |

| 3i | MCF7 breast cancer | >7.02 | [9] |

| 3k | MCF7 breast cancer | >7.02 | [9] |

| 3l | MCF7 breast cancer | >7.02 | [9] |

| 3m | MCF7 breast cancer | 9.08 | [9] |

| 3n | MCF7 breast cancer | >7.02 | [9] |

| 3r | MCF7 breast cancer | >7.02 | [9] |

| Imatinib (Control) | MCF7 breast cancer | 9.24 | [9] |

| AB2 | LNCaP prostate cancer | 108.14 µM | [7] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of thiosemicarbazide derivatives, based on methodologies reported in the scientific literature.

1. General Synthesis of Thiosemicarbazide Derivatives:

This protocol describes the condensation reaction between a thiosemicarbazide and an aldehyde or ketone to form a thiosemicarbazone.

-

Materials: Substituted thiosemicarbazide (1.0 mmol), appropriate aldehyde or ketone (1.0 mmol), Methanol (MeOH, 30 mL).

-

Procedure:

-

Dissolve the substituted thiosemicarbazide in methanol in a round-bottom flask with magnetic stirring.

-

Add a solution of the corresponding aldehyde or ketone in methanol to the flask at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 2-24 hours) at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).[1][4]

-

Upon completion, the precipitated product is collected by filtration.

-

Wash the solid product with cold methanol and dry it at room temperature.[1]

-

The final product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

-

Characterize the synthesized compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.[1][6]

-

2. In Vitro Anticancer Activity Evaluation (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

-

Materials: Cancer cell line of interest, Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, synthesized thiosemicarbazide derivatives, Doxorubicin (positive control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Prepare various concentrations of the synthesized compounds and the positive control (doxorubicin) in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at different concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

-

Visualizations of Signaling Pathways and Workflows

Below are diagrams created using the DOT language to illustrate key concepts.

Caption: General workflow for the synthesis and purification of thiosemicarbazone derivatives.

Caption: Simplified signaling pathway for thiosemicarbazone-induced apoptosis in cancer cells.

Caption: Logical relationship illustrating the mechanism of enzyme inhibition by thiosemicarbazides.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

A Technical Guide to the Biological Activity Screening of Substituted Thiosemicarbazides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of substituted thiosemicarbazides, a class of compounds demonstrating significant potential in medicinal chemistry. This document outlines the core methodologies for synthesizing these compounds and details the experimental protocols for evaluating their antimicrobial, antitumor, anticonvulsant, and antioxidant properties. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Introduction: The Therapeutic Potential of Thiosemicarbazides

Thiosemicarbazides are a versatile class of compounds characterized by a sulfur atom and a semicarbazide moiety. Their unique structural features allow for diverse chemical modifications, leading to a wide spectrum of biological activities.[1] These compounds and their derivatives, thiosemicarbazones, have garnered considerable interest in the field of drug discovery due to their promising antimicrobial, anticonvulsant, antitumor, and antioxidant properties.[1][2] The biological activity is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic organisms and cancer cells. This guide serves as a technical resource for researchers engaged in the synthesis and biological evaluation of novel substituted thiosemicarbazide derivatives.

Synthesis of Substituted Thiosemicarbazides

The synthesis of substituted thiosemicarbazides is typically achieved through the nucleophilic addition of hydrazine derivatives to isothiocyanates. A general synthetic route is depicted below.

General Experimental Protocol for Synthesis

Substituted thiosemicarbazides can be synthesized by reacting an appropriate isothiocyanate with hydrazine hydrate.[3] The resulting thiosemicarbazide can then be further reacted with an aldehyde or ketone to form a thiosemicarbazone.[3]

Materials:

-

Aryl or alkyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol or Toluene

-

Substituted aldehyde or ketone

-

Glacial acetic acid (catalyst)

Procedure for Thiosemicarbazide Synthesis:

-

Dissolve the aryl or alkyl isothiocyanate in a suitable solvent such as ethanol or toluene.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for a duration ranging from one to several hours, or utilize microwave irradiation for a shorter reaction time.[3]

-

The resulting solid precipitate, the substituted thiosemicarbazide, is collected by filtration, washed with a cold solvent, and dried.

Procedure for Thiosemicarbazone Synthesis:

-

Dissolve the synthesized substituted thiosemicarbazide in ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to allow the thiosemicarbazone product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize to purify.

Antimicrobial Activity Screening

Substituted thiosemicarbazides have demonstrated significant activity against a broad range of microorganisms, including bacteria and fungi.[2]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Materials:

-

Substituted thiosemicarbazide compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum

-

Positive control (a known antimicrobial agent)

-

Negative control (medium with inoculum only)

Procedure:

-

Prepare a stock solution of each substituted thiosemicarbazide derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well plate containing the appropriate broth medium.

-

Prepare a standardized microbial inoculum adjusted to a specific concentration (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well with the microbial suspension.

-

Include positive and negative controls on each plate.

-

Incubate the plates at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted thiosemicarbazides against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazide with 3-trifluoromethylphenyl substituent (SA11) | M. luteus ATCC 10240 | 3.9 | [5] |

| Thiosemicarbazide with 3-trifluoromethylphenyl substituent (SA11) | S. epidermidis ATCC 12228 | 31.25 | [5] |

| Thiosemicarbazide with 4-chlorophenyl substituent (SA3) | S. aureus ATCC 43300 (MRSA) | 62.5 | [5] |

| N-methyl thiosemicarbazone with imidazole ring (4) | S. aureus | 39.68 | [4] |

| N-methyl thiosemicarbazone with thiophene ring (8) | P. aeruginosa | 39.68 | [4] |

| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide (3a) | B. cereus | 16 | [6] |

| 1-(2-picolinoyl)-4-allyl-thiosemicarbazide (3a) | S. aureus | 32 | [6] |

| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 | [7] |

| Ag-thiosemicarbazone complex (T39) | S. aureus | 0.018 | [7] |

Antitumor Activity Screening

Many substituted thiosemicarbazides exhibit potent cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

References

- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. mdpi.com [mdpi.com]

The Therapeutic Arsenal of Thiosemicarbazones: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazones, a versatile class of Schiff bases, have garnered significant attention in medicinal chemistry for their broad spectrum of therapeutic activities. These compounds, characterized by the toxophoric N-N-S moiety, exhibit potent anticancer, antiviral, antibacterial, and antifungal properties. Their mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of key enzymes and the induction of cellular stress pathways. This technical guide provides a comprehensive overview of the therapeutic potential of thiosemicarbazones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways to aid in the research and development of novel therapeutic agents.

Data Presentation: A Quantitative Overview of Therapeutic Efficacy

The therapeutic efficacy of various thiosemicarbazone derivatives has been extensively evaluated against a range of cell lines and pathogens. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer and antiviral activities, and the minimum inhibitory concentration (MIC) for antibacterial and antifungal activities, providing a comparative landscape of their potential.

Table 1: Anticancer Activity of Thiosemicarbazones (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Triapine (3-AP) | Leukemia | Clinically Active | [1] |

| Di-2-pyridylketone-4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) | Various | Entering Phase I Trials | [1] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [2] |

| RD (Rhabdomyosarcoma) | 11.6 | [2] | |

| HeLa (Cervical) | 5.8 | [2] | |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [2] |

| RD (Rhabdomyosarcoma) | 11.2 | [2] | |

| HeLa (Cervical) | 12.3 | [2] | |

| DM(tsc)T | PC-3 (Prostate) | 2.64 ± 0.33 | [3] |

| Cisplatin (Positive Control) | PC-3 (Prostate) | 5.47 ± 0.06 | [3] |

Table 2: Antiviral Activity of Thiosemicarbazones (EC50/IC50 Values)

| Compound/Derivative | Virus | Assay | EC50/IC50 (µM) | Reference |

| Isatin-β-thiosemicarbazone derivatives | Vaccinia virus | In vivo | Activity demonstrated | [4] |

| α-amino acid based Thiosemicarbazides | Dengue virus | MTT assay, Plaque reduction | Effective inhibition | [5] |

| [bis(citronellalthiosemicarbazonato)nickel(II)] | HIV-1 | Antiviral Assay | Antiviral properties exhibited | [6] |

| [aqua(pyridoxalthiosemicarbazonato)copper(II)] chloride monohydrate | HIV-1 | Antiviral Assay | Potent anti-HIV activity | [6] |

Table 3: Antibacterial Activity of Thiosemicarbazones (MIC Values)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazone-Ag complex (T39) | E. coli | 0.018 | [7] |

| S. aureus | 0.018 | [7] | |

| Ciprofloxacin (Standard) | E. coli, S. aureus | 0.018 | [7] |

| Compound L1 | Bacillus cereus | 10 | [8] |

| Paracetamol-containing thiosemicarbazone Cu(II) complex (T72) | E. coli | 62.5 | [7] |

| Paracetamol-containing thiosemicarbazone Cu(II) complex (T74) | E. coli | 250 | [7] |

Table 4: Antifungal Activity of Thiosemicarbazones (MIC Values)

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazones (1-8) | Aspergillus spp., Fusarium verticillioides | 125-500 | [9] |

| Paracetamol-containing thiosemicarbazone Cu(II) complex (T72) | Candida albicans | 15.6 | [7] |

| Paracetamol-containing thiosemicarbazone Cu(II) complex (T74) | Candida albicans | 31.3 | [7] |

| Miconazole (Standard) | Candida albicans | 16 | [7] |

| Chalcone-thiosemicarbazones | Candida krusei | 0.011-0.026 (µmol/ml) | [10] |

Experimental Protocols: A Guide to Key Methodologies

This section provides detailed protocols for the synthesis, in vitro, and in vivo evaluation of thiosemicarbazones, compiled from various referenced literature to serve as a practical guide for researchers.

Protocol 1: General Synthesis of Thiosemicarbazone Derivatives

This protocol describes a common condensation reaction for the synthesis of thiosemicarbazones.[2]

Materials:

-

Appropriate aldehyde or ketone

-

Thiosemicarbazide

-

Ethanol

-

Potassium carbonate (or a few drops of a suitable acid like glacial acetic acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Ethyl acetate (EtOAc) and n-hexane for TLC mobile phase

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1 mmol of the desired aldehyde or ketone and 1 mmol of thiosemicarbazide in 10 mL of ethanol.

-

Add a catalytic amount of potassium carbonate (e.g., 0.2 g) or a few drops of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature overnight or reflux for 1-5 hours. The reaction progress should be monitored by TLC using an appropriate mobile phase (e.g., EtOAc/n-hexane 1:4).

-

Upon completion of the reaction, pour the mixture into a beaker containing 20 mL of ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.

-

Dry the purified product and determine its melting point.

-

Characterize the synthesized compound using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.[2]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

Thiosemicarbazone compound to be tested

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a density of 1.0 × 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to adhere.

-

Prepare serial dilutions of the thiosemicarbazone compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for an additional 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Anticancer Efficacy in a Human Tumor Xenograft Mouse Model

This protocol outlines the general steps for evaluating the antitumor activity of a thiosemicarbazone derivative in a subcutaneous xenograft mouse model.[1]

Materials:

-

Human cancer cell line

-

6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Sterile PBS

-

Thiosemicarbazone formulation and vehicle control

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected human cancer cell line to 80-90% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth every other day using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Prepare the thiosemicarbazone formulation in the chosen vehicle at the desired concentrations.

-

Administer the compound or vehicle control to the respective groups daily (or as per the determined schedule) via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight every other day to assess efficacy and toxicity.

-

At the end of the treatment period (e.g., 21 days) or when tumors in the control group reach a predetermined size, euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

-

Calculate the percent tumor growth inhibition (%TGI).

-

Protocol 4: Hollow Fiber Assay for In Vivo Drug Screening

The hollow fiber assay is an intermediate in vivo model that allows for the simultaneous evaluation of a compound's efficacy against multiple cell lines.[7][8][9]

Materials:

-

Polyvinylidene fluoride (PVDF) hollow fibers

-

Human cancer cell lines

-

Immunodeficient mice

-

Cell culture medium

-

Heat sealer

-

Surgical instruments

-

Test compound and vehicle

Procedure:

-

Fiber Preparation and Cell Loading:

-

Culture the desired cancer cell lines.

-

Fill the hollow fibers with a suspension of each cell line.

-

Heat-seal the fibers into 2 cm segments.

-

-

Implantation:

-

Surgically implant the fibers into the peritoneal cavity and/or subcutaneously in immunocompromised mice. Typically, fibers containing three different cell lines are implanted in each mouse.

-

-

Drug Treatment:

-

Administer the test compound and vehicle control to the mice for a predetermined period (e.g., 4-14 days).

-

-

Fiber Retrieval and Analysis:

-

At the end of the treatment period, retrieve the hollow fibers.

-

Assess the viable cell mass within the fibers using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

-

Data Analysis:

-

Compare the viable cell mass in the treated groups to the control group to determine the in vivo efficacy of the compound against each cell line.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of thiosemicarbazones.

Thiosemicarbazone-Induced Apoptosis via the Mitochondrial Pathway

Thiosemicarbazones can induce apoptosis through the intrinsic mitochondrial pathway by generating reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[3]

Inhibition of Ribonucleotide Reductase by Thiosemicarbazones

A primary mechanism of the anticancer activity of thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), an enzyme essential for DNA synthesis.

Inhibition of Topoisomerase II by Thiosemicarbazones

Certain thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines the logical flow of a typical in vivo xenograft study for evaluating the anticancer efficacy of a thiosemicarbazone.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hollow Fiber Methodology for Pharmacokinetic/Pharmacodynamic Studies of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. graphviz.org [graphviz.org]

In Silico Prediction of 4-(4-Methylphenethyl)-3-thiosemicarbazide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by a thiourea core linked to a hydrazine moiety. This structural motif has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antibacterial, antifungal, and anticonvulsant properties.[1][2] The bioactivity of these compounds is often attributed to their ability to chelate metal ions and interact with various biological targets. The compound of interest, 4-(4-Methylphenethyl)-3-thiosemicarbazide, is a novel derivative within this class.

The advent of computational, or in silico, methods has revolutionized the early stages of drug discovery. These techniques allow for the rapid and cost-effective prediction of the pharmacological properties of novel compounds, including their potential bioactivity, pharmacokinetics, and toxicity (ADMET).[3] By simulating the interaction of a compound with biological targets and predicting its behavior in the human body, in silico tools help to prioritize candidates for synthesis and experimental testing, thereby accelerating the development of new therapeutics.[4]

This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of 4-(4-Methylphenethyl)-3-thiosemicarbazide and provides detailed protocols for subsequent experimental validation. Due to the novelty of this specific compound, the in silico data presented herein is hypothetical and serves as a template for how such an analysis would be conducted, based on the known properties of related thiosemicarbazide derivatives.

In Silico Prediction Workflow

The in silico evaluation of a novel compound typically follows a multi-step process, beginning with the generation of a 3D model of the molecule and culminating in the prediction of its biological activities and ADMET properties.

Data Presentation: Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for 4-(4-Methylphenethyl)-3-thiosemicarbazide. These predictions are generated using computational models and provide a preliminary assessment of the compound's drug-likeness.[5][6]

| Property | Predicted Value | Interpretation |

| Molecular Weight | 209.31 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | 2.85 | Optimal lipophilicity for oral absorption |

| H-bond Donors | 3 | Compliant with Lipinski's Rule of Five (≤5) |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |

| Topological Polar Surface Area | 79.2 Ų | Good intestinal absorption predicted (<140 Ų) |

| Aqueous Solubility | -3.5 logS | Moderately soluble |

| Blood-Brain Barrier Permeability | High | Potential for CNS activity |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| Hepatotoxicity | Low risk | Predicted to be non-toxic to the liver |

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Hypothetical Molecular Docking Results

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target.[7] The docking score represents the binding affinity, with lower scores indicating a stronger interaction. Based on the known activities of thiosemicarbazides, potential targets for 4-(4-Methylphenethyl)-3-thiosemicarbazide include topoisomerase II (anticancer), DNA gyrase (antibacterial), and voltage-gated sodium channels (anticonvulsant). The table below presents hypothetical docking scores.

| Target Protein | PDB ID | Predicted Docking Score (kcal/mol) | Potential Bioactivity |

| Topoisomerase IIα | 2Z55 | -8.5 | Anticancer |

| DNA Gyrase Subunit B | 5L3J | -7.9 | Antibacterial |

| Voltage-gated Sodium Channel | 6J8E | -7.2 | Anticonvulsant |

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of 4-(4-Methylphenethyl)-3-thiosemicarbazide.

Synthesis of 4-(4-Methylphenethyl)-3-thiosemicarbazide

A general and efficient method for the synthesis of 4-substituted thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.[8][9]

Materials:

-

4-Methylphenethyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 4-methylphenethyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 4-(4-Methylphenethyl)-3-thiosemicarbazide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-(4-Methylphenethyl)-3-thiosemicarbazide

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

-

Prepare serial dilutions of the test compound in culture medium.

-

After 24 hours, replace the medium with the compound dilutions and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.[13]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

4-(4-Methylphenethyl)-3-thiosemicarbazide

-

96-well microplate

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.[15]

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for screening potential antiepileptic drugs.[1][16]

Materials:

-

Mice or rats

-

4-(4-Methylphenethyl)-3-thiosemicarbazide

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Electroconvulsive shock apparatus with corneal electrodes

Procedure:

-

Administer the test compound or vehicle to the animals via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect, deliver an electrical stimulus through corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).[17][18]

-

Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the tonic hindlimb extension is considered as the endpoint of protection.

-

The dose that protects 50% of the animals from the seizure (ED₅₀) is calculated.

Hypothetical Signaling Pathway

Thiosemicarbazide derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key signaling pathways. The following diagram illustrates a hypothetical pathway through which 4-(4-Methylphenethyl)-3-thiosemicarbazide might exert its anticancer effects, potentially by inhibiting topoisomerase II and activating the intrinsic apoptotic cascade.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of the bioactivity of 4-(4-Methylphenethyl)-3-thiosemicarbazide. The hypothetical in silico data suggests that this compound may possess promising anticancer, antibacterial, and anticonvulsant properties with a favorable pharmacokinetic profile. The detailed experimental protocols offer a clear path for the synthesis and biological evaluation of this novel thiosemicarbazide derivative. The integration of computational and experimental approaches is crucial for the efficient discovery and development of new therapeutic agents. Further investigation is warranted to confirm the predicted bioactivities and elucidate the precise mechanisms of action of 4-(4-Methylphenethyl)-3-thiosemicarbazide.

References

- 1. benchchem.com [benchchem.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

Structural Elucidation of 4-(4-Methylphenethyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel thiosemicarbazide derivative, 4-(4-Methylphenethyl)-3-thiosemicarbazide. Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, making the characterization of new derivatives a critical aspect of drug discovery and development. This document outlines the synthetic protocol, detailed experimental procedures for spectroscopic analysis, and a summary of the expected analytical data.

Synthesis

The synthesis of 4-(4-Methylphenethyl)-3-thiosemicarbazide is achieved through a nucleophilic addition reaction between 4-methylphenethyl isothiocyanate and hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiosemicarbazide.

DOT Script of the Synthesis Pathway

Caption: General synthesis pathway for 4-(4-Methylphenethyl)-3-thiosemicarbazide.

Experimental Protocols

Synthesis of 4-(4-Methylphenethyl)-3-thiosemicarbazide

A solution of 4-methylphenethyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol is cooled in an ice bath. To this, a solution of hydrazine hydrate (1.1 equivalents) in the same solvent is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, typically 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Analysis

The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

DOT Script of the Experimental Workflow

Caption: Experimental workflow for the structural elucidation of the target compound.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of 4-(4-Methylphenethyl)-3-thiosemicarbazide, based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3150 | N-H stretching (asymmetric and symmetric) |

| 3050-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1600-1580 | N-H bending |

| 1550-1500 | C=C aromatic ring stretching |

| 1350-1250 | C=S stretching |

¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.2 - 9.5 | Singlet | 1H | -NH-CS- |

| 7.8 - 8.2 | Singlet | 1H | -CH₂-NH- |

| 7.1 - 7.3 | Multiplet | 4H | Aromatic protons |

| 4.5 - 4.8 | Broad Singlet | 2H | -NH₂ |

| 3.5 - 3.8 | Quartet | 2H | -CH₂-NH- |

| 2.8 - 3.0 | Triplet | 2H | Ar-CH₂- |

| 2.3 - 2.4 | Singlet | 3H | Ar-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S |

| 135 - 140 | Quaternary aromatic carbons |

| 128 - 130 | Aromatic CH carbons |

| 45 - 50 | -CH₂-NH- |

| 34 - 38 | Ar-CH₂- |

| ~21 | Ar-CH₃ |

Mass Spectrometry (MS) Data

| m/z | Assignment |

| 209.10 | [M]⁺ (Molecular ion) |

| Various | Fragmentation pattern consistent with the structure |

Conclusion

The structural elucidation of 4-(4-Methylphenethyl)-3-thiosemicarbazide is accomplished through a systematic approach involving synthesis followed by comprehensive spectroscopic analysis. The combined data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provide unambiguous evidence for the proposed chemical structure. This foundational characterization is a prerequisite for any further investigation into the biological activities and potential therapeutic applications of this novel compound. Researchers and drug development professionals can utilize this guide as a reference for the synthesis and characterization of similar thiosemicarbazide derivatives.

Exploring the Structure-Activity Relationship of Thiosemicarbazide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiosemicarbazide scaffold, characterized by the H2N-NH-C(=S)-NH- moiety, represents a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of thiosemicarbazide analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the rational design of novel therapeutic agents.

Core Structure and Chemical Versatility

Thiosemicarbazides are typically synthesized through the reaction of a hydrazine derivative with an isothiocyanate or by reacting a thiosemicarbazide with an aldehyde or ketone to form a thiosemicarbazone. The core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Key modification sites include the N1, N2, and N4 positions of the thiosemicarbazide backbone, as well as the substituent (R) attached to the carbon of the thiocarbonyl group.

Anticancer Activity: Structure-Activity Relationship

Thiosemicarbazone derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials. Their primary mechanism of action is often attributed to the chelation of essential metal ions, particularly iron and copper, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1] This inhibition ultimately results in cell cycle arrest and apoptosis.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of various thiosemicarbazone analogs against different cancer cell lines.

| Compound ID | R1 (Aldehyde/Ketone Moiety) | R2 (N4-substituent) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-pyridyl | H | HCT116 p53+/+ | 0.005 ± 0.001 | [2] |

| 1b | 2-pyridyl | Methyl | HCT116 p53+/+ | 0.003 ± 0.001 | [2] |

| 1c | 2-pyridyl | Phenyl | HCT116 p53+/+ | 0.012 ± 0.002 | [2] |

| 2a | 2-quinolyl | H | SK-N-MC | 0.026 ± 0.004 | [3] |

| 2b | 2-quinolyl | Methyl | SK-N-MC | 0.04 ± 0.01 | [3] |

| 3a | 8-hydroxyquinolyl | H | HeLa | 0.004 ± 0.001 | [3] |

| 3b | 8-hydroxyquinolyl | Phenyl | HeLa | 0.015 ± 0.003 | [3] |

| 4a | N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene] | H | BxPC-3 | ≤ 0.1 | [4] |

| 4b | N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene] | H | BxPC-3 | ≤ 0.1 | [4] |

| 5a | 2-(4-(2-morpholinoethoxy)benzylidene) | H | PC-12 | 15.3 ± 1.2 | [5] |

| 5b | Doxorubicin (Standard) | - | PC-12 | 1.2 ± 0.1 | [5] |

SAR Insights:

-

Aromatic Heterocycles: The presence of a heterocyclic ring system, such as pyridine or quinoline, at the R1 position generally enhances anticancer activity. This is likely due to their ability to form stable tridentate chelates with metal ions.[2]

-

N4-Substitution: Substitution at the N4 position (R2) can modulate the lipophilicity and steric bulk of the molecule, influencing its cell permeability and target engagement. Small alkyl or aryl substituents are often well-tolerated.[2]

-

Hydroxylation: The introduction of a hydroxyl group, as seen in the 8-hydroxyquinoline derivatives, can increase the metal-chelating ability and contribute to potent cytotoxicity.[3]

Signaling Pathways in Anticancer Activity

Antimicrobial Activity: Structure-Activity Relationship

Thiosemicarbazide analogs have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is often linked to the inhibition of essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.

Quantitative SAR Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various thiosemicarbazide derivatives.

| Compound ID | R1 (Substituent) | R2 (Substituent) | Microorganism | MIC (µg/mL) | Reference |

| 6a | 3-chlorophenyl | 3-trifluoromethylbenzoyl | S. aureus ATCC 43300 (MRSA) | 3.9 | [6] |

| 6b | 3-fluorophenyl | 3-trifluoromethylbenzoyl | S. aureus ATCC 43300 (MRSA) | 15.63-31.25 | [6] |

| 7a | 4-fluorophenyl | Phenylacetyl | S. aureus | 6.25 | [7] |

| 7b | 4-chlorophenyl | Phenylacetyl | S. aureus | 12.5 | [7] |

| 8a | 4-bromophenyl | Phenylacetyl | P. aeruginosa | 12.5 | [7] |

| 8b | 4-methylphenyl | Phenylacetyl | P. aeruginosa | 25 | [7] |

| 9a | Quinolyl | 4-chlorophenyl | M. tuberculosis H37Rv | 6.25 (µM) | [8] |

| 9b | Quinolyl | 4-bromophenyl | M. tuberculosis H37Rv | 12.5 (µM) | [8] |

| 10a | Streptomycin (Standard) | - | S. aureus | 3.12 | [7] |

| 10b | Ciprofloxacin (Standard) | - | E. coli | 0.018 | [9] |

SAR Insights:

-

Halogen Substitution: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on the aromatic rings often enhances antimicrobial activity.[6][7]

-

Lipophilicity: A balance in lipophilicity is crucial for cell wall penetration. Highly lipophilic or hydrophilic compounds may exhibit reduced activity.

-

Heterocyclic Moieties: The incorporation of quinoline and other heterocyclic systems can lead to potent antitubercular activity.[8]

Signaling Pathways in Antimicrobial Activity

Anticonvulsant Activity: Structure-Activity Relationship

Certain thiosemicarbazone derivatives have shown promise as anticonvulsant agents, with activity in preclinical models of epilepsy. The exact mechanism of action is not fully elucidated but is thought to involve modulation of ion channels or neurotransmitter systems.

Quantitative SAR Data: Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant activity (Median Effective Dose - ED50) of various thiosemicarbazone analogs in the Maximal Electroshock (MES) test.

| Compound ID | R1 (Aryl Moiety) | R2 (N4-substituent) | ED50 (mg/kg, MES test) | Reference |

| 11a | 4-fluorophenyl | H | 32.1 | [10] |

| 11b | 4-chlorophenyl | H | 45.5 | [10] |

| 11c | 4-bromophenyl | H | 58.2 | [10] |

| 11d | 4-methylphenyl | H | 51.7 | [10] |

| 12a | Phenyl | 2-anilinophenylacetyl | 24.0 | [11] |

| 12b | Phenyl | 4-anilinophenylacetyl | 8.0 | [11] |

| 13a | Phenytoin (Standard) | - | 9.5 | [10] |

| 13b | Carbamazepine (Standard) | - | 8.8 | [11] |

SAR Insights:

-

Aryl Substituents: The nature and position of substituents on the aryl ring (R1) significantly impact anticonvulsant activity. Halogen substitution, particularly fluorine at the para position, appears to be favorable.[10]

-

N4-Substitution: Complex substituents at the N4 position, such as the anilinophenylacetyl group, can lead to potent anticonvulsant effects.[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.

General Workflow for Synthesis and Evaluation

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide analogs (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Broth Microdilution for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6][14]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the thiosemicarbazide analogs in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Tests for Anticonvulsant Activity

These are standard in vivo models for screening potential anticonvulsant drugs.[11]

-

Animal Model: Use adult male Swiss albino mice or Wistar rats.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

MES Test: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.

-

scPTZ Test: Administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.) and observe the animals for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the absence of clonic spasms.

-

ED50 Calculation: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure.

Conclusion and Future Directions

The thiosemicarbazide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to the core structure can lead to significant improvements in potency and selectivity across different biological targets. Future research in this area should focus on:

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways involved in the biological activities of these compounds.

-

Pharmacokinetic and Toxicological Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of lead compounds to assess their drug-likeness and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of thiosemicarbazide analogs with existing anticancer, antimicrobial, or anticonvulsant drugs.

-

Rational Design: Utilizing computational modeling and structure-based drug design approaches to develop next-generation thiosemicarbazide derivatives with enhanced efficacy and reduced off-target effects.

This technical guide serves as a foundational resource for researchers in the field, providing the necessary data and methodologies to advance the development of novel thiosemicarbazide-based therapeutics.

References

- 1. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to Novel Thiosemicarbazide-Based Agents

For Immediate Release

In the relentless pursuit of potent and selective therapeutic agents, the scientific community is witnessing a renaissance in the exploration of thiosemicarbazide-based compounds. These versatile molecules, characterized by a unique sulfur and nitrogen-containing scaffold, are demonstrating remarkable efficacy across a spectrum of diseases, including cancer, and viral, bacterial, and fungal infections. This technical guide offers an in-depth exploration of the core aspects of novel thiosemicarbazide discovery, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising field.

Thiosemicarbazides and their derivatives, thiosemicarbazones, have a rich history in medicinal chemistry.[1] Their biological activity is often linked to their ability to chelate metal ions, which are crucial for the function of various enzymes essential for pathogen survival and cancer cell proliferation.[2][3] Recent advancements in synthetic methodologies and a deeper understanding of their mechanisms of action have propelled a new wave of research, leading to the development of highly potent and selective therapeutic candidates.[4][5]

Anticancer Frontiers: Targeting Proliferation and Inducing Apoptosis

Thiosemicarbazide derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide array of cancer cell lines.[6][7] One of the most promising compounds in this class is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has advanced to clinical trials.[6] The primary mechanism of anticancer action for many thiosemicarbazones is the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.[6] Furthermore, some derivatives have been shown to inhibit topoisomerase IIα, an enzyme vital for DNA replication, leading to apoptosis.[6][7]

The structural versatility of the thiosemicarbazide scaffold allows for extensive modification to enhance potency and selectivity.[2] For instance, the incorporation of different aromatic or heterocyclic rings can significantly influence the compound's biological activity.[6]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in-vitro cytotoxic activity of selected novel thiosemicarbazide derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4r | HepG2 (Liver Cancer) | 0.78 ± 0.05 | [8] |

| Dp44mT-Trastuzumab (ortho) | MCF-7 (Breast Cancer) | 0.0257 ± 0.0055 | [9] |

| Dp44mT-Trastuzumab (para) | MCF-7 (Breast Cancer) | 0.1035 ± 0.0020 | [9] |

| 5a | B16F10 (Melanoma) | Comparable to Doxorubicin | [10] |

| 5b | B16F10 (Melanoma) | Comparable to Doxorubicin | [10] |

| 5e | B16F10 (Melanoma) | Comparable to Doxorubicin | [10] |

Combating Microbial Threats: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Thiosemicarbazide-based compounds have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[1][11][12]

Antibacterial and Antifungal Efficacy

Numerous studies have highlighted the potent activity of thiosemicarbazide derivatives against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[11][13] The mechanism of antimicrobial action is believed to involve the disruption of essential enzymatic processes within the microbial cells.

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents the MIC values for several novel thiosemicarbazide derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| QST4 | Mycobacterium tuberculosis H37Rv | 6.25 | [13] |

| QST10 | Candida albicans | 31.25 | [13] |

| 11 | Mycobacterium bovis | 0.39 | [14][15] |

| 30 | Mycobacterium bovis | 0.39 | [14][15] |

| L1 | Bacillus cereus | 10 | [7] |

| 10l | Fluconazole-Resistant Candida albicans | 4.0 | [16] |

| 3a | Staphylococcus aureus | 1.95 | [17] |

Antiviral Potential

The history of thiosemicarbazones in antiviral therapy dates back to the development of methisazone for the treatment of smallpox.[18] Modern research has expanded the antiviral spectrum of these compounds to include activity against a variety of viruses.[1][18] Their mode of action often involves the inhibition of viral enzymes or interference with the viral replication cycle.[18][19]

Experimental Protocols: A Guide to Key Methodologies

The discovery and development of novel thiosemicarbazide-based therapeutic agents rely on a series of robust experimental protocols. This section details the methodologies for key in-vitro assays.

General Synthesis of Thiosemicarbazones

Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[11][12]

Procedure:

-

Dissolve the substituted thiosemicarbazide (1.0 mmol) in a suitable solvent, such as methanol (30 mL), in a round-bottom flask.[14]

-

Add a solution of the corresponding aldehyde or ketone (1 mmol) to the flask at room temperature.[14]

-

Stir the reaction mixture for a specified period, often 24 hours.[14]

-

The resulting precipitate, the thiosemicarbazone product, is collected by filtration, washed with the solvent, and dried.[14]

In-Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[7][10]

Procedure:

-

Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified incubation period (e.g., 48 or 72 hours).[10]

-

After incubation, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In-Vitro Antimicrobial Activity (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][13]

Procedure:

-

Prepare a twofold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.[16]

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[16]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways: Mechanisms and Workflows

Understanding the intricate signaling pathways affected by thiosemicarbazide-based agents and the logical flow of their discovery process is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate these key concepts.

Caption: Anticancer mechanism of thiosemicarbazones.

References

- 1. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, molecular modeling and biological evaluation of chalcone thiosemicarbazide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]